molecular formula C20H31N7O9 B8069465 Haegt

Haegt

Cat. No.: B8069465
M. Wt: 513.5 g/mol
InChI Key: LUWRDKLVTXFZFK-AWCHJOLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HAEGT is a peptide fragment consisting of the first five residues of the glucagon-like peptide-1 (GLP-1). The sequence of this compound is Histidine-Alanine-Glutamic acid-Glycine-Threonine. This compound acts as a competitive substrate for probing prime substrate binding sites of human dipeptidyl peptidase-IV (DPP-IV), where the N-terminal Histidine-Alanine is catalytically cleaved by DPP-IV .

Preparation Methods

Synthetic Routes and Reaction Conditions

HAEGT can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, Histidine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, Alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for Glutamic acid, Glycine, and Threonine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide. Additionally, lyophilization (freeze-drying) is employed to obtain the peptide in a stable, solid form.

Chemical Reactions Analysis

Types of Reactions

HAEGT undergoes several types of chemical reactions, including:

    Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes such as DPP-IV.

    Oxidation: The amino acid residues, particularly Histidine, can undergo oxidation under certain conditions.

    Substitution: The amino groups in the peptide can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Hydrolysis: Catalyzed by DPP-IV under physiological conditions (pH 7.4, 37°C).

    Oxidation: Can occur in the presence of oxidizing agents like hydrogen peroxide.

    Substitution: Amino groups can react with reagents like acyl chlorides or isocyanates under mild conditions.

Major Products

    Hydrolysis: Produces smaller peptide fragments or individual amino acids.

    Oxidation: Results in oxidized amino acid residues.

    Substitution: Yields modified peptides with new functional groups.

Scientific Research Applications

HAEGT is utilized in various scientific research applications, including:

    Diabetes Research: As a GLP-1 fragment, this compound is used to study the role of GLP-1 in glucose metabolism and insulin secretion.

    Obesity Research: Investigated for its potential effects on appetite regulation and weight management.

    Enzyme Kinetics: Employed as a substrate to study the kinetics and inhibition of DPP-IV.

    Drug Development: Used in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.

Mechanism of Action

HAEGT exerts its effects by acting as a competitive substrate for DPP-IV. The enzyme recognizes and binds to the N-terminal Histidine-Alanine sequence, catalyzing its cleavage. This interaction helps in probing the substrate binding sites of DPP-IV and understanding its enzymatic activity. The cleavage of this compound by DPP-IV can be monitored to study the enzyme’s kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

    GLP-1: The full-length glucagon-like peptide-1, which includes the HAEGT sequence.

    Exenatide: A synthetic GLP-1 receptor agonist used in the treatment of type 2 diabetes.

    Liraglutide: Another GLP-1 receptor agonist with a longer half-life than native GLP-1.

Uniqueness

This compound is unique in its specific sequence and its role as a competitive substrate for DPP-IV. Unlike full-length GLP-1, this compound is a shorter fragment that allows for targeted studies of the enzyme’s substrate binding sites. Compared to synthetic agonists like Exenatide and Liraglutide, this compound is primarily used for research purposes rather than therapeutic applications.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N7O9/c1-9(25-18(33)12(21)5-11-6-22-8-24-11)17(32)26-13(3-4-15(30)31)19(34)23-7-14(29)27-16(10(2)28)20(35)36/h6,8-10,12-13,16,28H,3-5,7,21H2,1-2H3,(H,22,24)(H,23,34)(H,25,33)(H,26,32)(H,27,29)(H,30,31)(H,35,36)/t9-,10+,12-,13-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWRDKLVTXFZFK-AWCHJOLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N7O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Haegt
Reactant of Route 2
Haegt
Reactant of Route 3
Haegt
Reactant of Route 4
Haegt
Reactant of Route 5
Haegt
Reactant of Route 6
Haegt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.